5-Bromo-2-carbamoylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

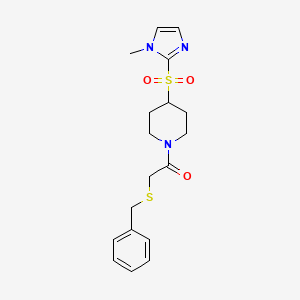

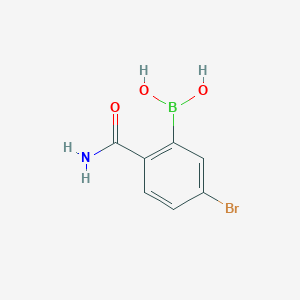

5-Bromo-2-carbamoylphenylboronic acid is a chemical compound with the molecular formula C7H7BBrNO3 . It has a molecular weight of 243.85 .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-carbamoylphenylboronic acid is 1S/C7H7BBrNO3/c9-4-1-2-5 (7 (10)11)6 (3-4)8 (12)13/h1-3,12-13H, (H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

Synthesis of SGLT2 Inhibitors

5-Bromo-2-carbamoylphenylboronic acid: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels.

Development of Sensing Applications

The boronic acid moiety of this compound interacts with diols and Lewis bases, making it useful in the development of sensors . These sensors can detect various biological and chemical substances, including glucose, which is vital for diabetes management.

Biological Labelling and Protein Manipulation

Due to its reactive boronic acid group, 5-Bromo-2-carbamoylphenylboronic acid can be used for biological labelling and protein manipulation . This application is crucial in biochemistry and molecular biology for tracking and studying protein functions.

Therapeutic Applications

Research suggests that boronic acids, including 5-Bromo-2-carbamoylphenylboronic acid , have potential therapeutic applications . They can interfere with signaling pathways and inhibit enzymes, which may lead to new treatments for various diseases.

Analytical Methods in Glycobiology

This compound can be employed in the analysis and separation of carbohydrates due to its affinity for diols . It’s particularly useful in glycobiology, where understanding the structure and function of glycans is essential.

Controlled Release Systems

5-Bromo-2-carbamoylphenylboronic acid: can be incorporated into polymers that respond to glucose levels, creating materials that can potentially be used for the controlled release of insulin . This application is particularly relevant for developing advanced diabetes management systems.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5-bromo-2-carbamoylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYRTYMKLFMYNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)C(=O)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-carbamoylphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2877287.png)

![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2877292.png)

![3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877294.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)

![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)